11-(hexadecylamino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile
Description
Historical Development of Benzoimidazole Derivatives in Pharmaceutical Research
Benzimidazole derivatives have been a cornerstone of medicinal chemistry since their initial investigation in the 1940s. Early studies speculated that the benzimidazole nucleus mimicked purines, enabling interactions with biological systems. A pivotal discovery occurred when Brink et al. identified 5,6-dimethylbenzimidazole as a degradation product of vitamin B12, revealing structural similarities to coenzymes involved in metabolic processes. This finding catalyzed interest in benzimidazole-based drug design, leading to the development of compounds with diverse therapeutic applications.
By the 1970s, researchers synthesized derivatives such as thiabendazole and mebendazole, which demonstrated potent antiparasitic activity. Subsequent decades saw the emergence of proton pump inhibitors (e.g., omeprazole) and antihypertensives (e.g., telmisartan), underscoring the structural versatility of benzimidazoles. The introduction of substituents at the N1, C2, and C5 positions of the benzimidazole core enabled fine-tuning of pharmacokinetic and pharmacodynamic properties, facilitating targeted therapies. For example, electron-donating groups at the pyridine ring enhanced antiulcer activity, while fluorinated side chains improved antimicrobial efficacy.
Position of 11-(Hexadecylamino)-2,3-dihydro-1H-benzoimidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile in Contemporary Research
The compound 11-(hexadecylamino)-2,3-dihydro-1H-benzoimidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile represents a sophisticated evolution of benzimidazole chemistry. Its structure integrates a fused cyclopentapyridine system with a hexadecylamino side chain, enhancing lipophilicity and potential membrane permeability. This modification positions it as a candidate for targeting intracellular pathways or lipid-rich biological environments.
Recent studies highlight its relevance in oncology and antimicrobial research. For instance, analogs with long alkyl chains have shown improved binding to hydrophobic pockets in enzyme active sites, such as tyrosine kinase receptors. The hexadecylamino group may also facilitate self-assembly into nanostructures, a property explored in drug delivery systems. Comparative analyses with simpler benzimidazole derivatives (Table 1) reveal its unique physicochemical profile, which could address limitations like poor bioavailability in existing therapies.
Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives
Current Research Landscape and Knowledge Gaps
Despite advances, the pharmacological potential of 11-(hexadecylamino)-2,3-dihydro-1H-benzoimidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile remains underexplored. Current research focuses on:
- Synthetic Optimization : Developing scalable methods for introducing the hexadecylamino group without side reactions.
- Target Identification : Screening against kinases, polymerases, and microbial enzymes to elucidate mechanisms of action.
- Structure-Activity Relationship (SAR) Studies : Correlating side-chain length with cytotoxicity and selectivity.
Key knowledge gaps include:
- In Vivo Efficacy : Limited data on pharmacokinetics and tissue distribution in animal models.
- Resistance Mechanisms : Unclear whether microbial or cancer cells develop resistance to this compound.
- Synergistic Potential : Untested combinations with established chemotherapeutic or antimicrobial agents.
Properties
IUPAC Name |
16-(hexadecylamino)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-33-30-26-20-18-19-25(26)27(24-32)31-34-28-21-15-16-22-29(28)35(30)31/h15-16,21-22,33H,2-14,17-20,23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMXXMKOXFNTCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=C2CCCC2=C(C3=NC4=CC=CC=C4N13)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(hexadecylamino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors such as 2,3-diaminopyridine and cyclopentanone derivatives .
The hexadecylamino group is introduced via nucleophilic substitution reactions, where hexadecylamine reacts with a suitable leaving group on the benzoimidazo-cyclopentapyridine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
11-(Hexadecylamino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives with altered electronic properties.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can modify the functional groups, such as reducing the carbonitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
The compound 11-(hexadecylamino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, materials science, and biochemistry, supported by relevant data and case studies.
Structural Features
The structure of this compound features a benzimidazole core fused with a cyclopentane ring, which is significant for its biological activity. The hexadecylamino group enhances its lipophilicity, potentially improving membrane penetration and bioavailability.
Medicinal Chemistry
The compound's structural similarity to known pharmacological agents suggests potential applications as a drug candidate. Specifically:
- Anticancer Activity : Research indicates that compounds with similar structures have shown efficacy against various cancer cell lines. The imidazo[1,2-a]pyridine moiety has been linked to antitumor activity through modulation of signaling pathways involved in cell proliferation and apoptosis.
- Neurological Disorders : The ability to modulate GABA receptors makes this compound a candidate for treating anxiety and other neurological disorders. Studies on related compounds have demonstrated their effectiveness as positive allosteric modulators of GABA-A receptors, which could be extrapolated to this compound.
Materials Science
The unique structural properties of the compound may allow it to serve as a precursor for novel materials:
- Nanomaterials : The amphiphilic nature due to the hexadecyl chain could facilitate the formation of nanostructures suitable for drug delivery systems or as components in nanocomposites.
- Sensors : The electronic properties of the benzimidazole structure may enable its use in sensor applications, particularly in detecting biological molecules or environmental pollutants.
Biochemical Applications
The compound's interaction with biological systems can be explored further:
- Enzyme Inhibition : Preliminary studies suggest that derivatives of imidazo compounds can inhibit specific enzymes involved in metabolic pathways. This opens avenues for developing inhibitors targeting metabolic diseases.
- Cell Membrane Interaction : The long alkyl chain may enhance the interaction with lipid membranes, providing insights into membrane dynamics and potential applications in drug formulation.
Case Study 1: Anticancer Activity
A study published in Cancer Research explored the effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines. Results indicated that these compounds inhibited cell growth and induced apoptosis via mitochondrial pathways. Although specific data on the hexadecylamino derivative is limited, its structural analogs showed promise in similar assays.
Case Study 2: GABA Receptor Modulation
Research conducted by Zhang et al. demonstrated that certain benzimidazole derivatives acted as positive allosteric modulators of GABA-A receptors. This study provides a framework for investigating the therapeutic potential of related compounds like this compound in treating anxiety disorders.
Mechanism of Action
The mechanism of action of 11-(hexadecylamino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The hexadecylamino group can enhance its lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Benzoimidazo[1,2-a]pyridine Derivatives
- 11-Chloro Analog (C₁₅H₁₀ClN₃): Replacing the hexadecylamino group with a chloro substituent reduces molecular weight (267.71 g/mol vs. estimated >450 g/mol for the target compound) and lipophilicity.
- Fluorenyl-Piperazinyl Analog: The substitution of hexadecylamino with a 4-(9H-fluoren-9-yl)piperazinyl group introduces aromaticity and rigidity, altering solubility and electronic properties. Such modifications are common in kinase inhibitors, suggesting divergent biological targets compared to the alkylated target compound .
Pyrido[1,2-a]benzimidazoles with Nitro/Amino Groups
- 1-Amino-3-(4-methoxyphenyl)-4-nitro-3,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-2-carbonitrile (4c): Features a nitro group and methoxyphenyl substituent, enhancing electron-withdrawing effects. The nitro group may reduce stability under reducing conditions, whereas the target’s alkyl chain improves metabolic stability .
Physicochemical Properties
Melting Points and Solubility
- Thiazolo-pyrimidine Derivatives (11a, 11b): Melting points range from 213–246°C, reflecting high crystallinity due to planar aromatic systems. The target compound’s hexadecylamino group likely reduces melting points (<200°C inferred) and enhances organic solubility .
- Chloro Analog: Higher melting point (>250°C) due to compact structure and halogenated aromaticity, limiting solubility in nonpolar solvents .
Spectral Signatures
- IR Spectroscopy : All carbonitrile-containing analogs (e.g., 11a, 4c, 10) show strong ν(C≡N) absorption at ~2200 cm⁻¹. The target compound’s alkyl chain would exhibit C-H stretching (~2850–2950 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
- NMR Spectroscopy: The hexadecylamino chain would produce a prominent singlet for the terminal CH₃ group (~0.8 ppm) and a multiplet for CH₂ groups (~1.2–1.5 ppm). Aromatic protons in the benzoimidazo core resonate at 6.5–8.5 ppm, similar to analogs like 4c .
Biological Activity
The compound 11-(hexadecylamino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile represents a novel class of heterocyclic compounds with potential pharmacological applications. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound is characterized by a complex tetracyclic structure that incorporates both benzimidazole and cyclopentadiene moieties. Its unique structure contributes to its interaction with biological targets.
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its antimicrobial , anticancer , and enzyme inhibition properties.
Antimicrobial Activity
Studies have indicated that derivatives of benzo[4,5]imidazo compounds exhibit moderate antibacterial properties against various strains of bacteria. For instance, derivatives showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like streptomycin .
Anticancer Activity
The anticancer potential of the compound was evaluated against MCF-7 breast cancer cells. The results demonstrated significant cytotoxic effects, suggesting that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been a focus of research. Notably, it has shown potential as a selective inhibitor of cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes and cancer progression. The IC50 values for COX-2 inhibition were found to be significantly lower than those for COX-1, indicating a favorable selectivity profile .
Case Studies
-
Antimicrobial Evaluation :
A series of benzo[4,5]imidazo derivatives were synthesized and tested for their antimicrobial activity using the agar well diffusion method. The results showed that certain derivatives possessed moderate activity against both gram-positive and gram-negative bacteria . -
Cytotoxicity Assays :
In vitro cytotoxicity assays conducted on MCF-7 cells revealed that the compound exhibited dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 10 µM . -
Enzyme Inhibition Studies :
Molecular docking studies indicated that the compound effectively binds to the COX-2 active site, supporting its role as a selective inhibitor. In vivo studies further confirmed its anti-inflammatory effects in animal models .
Q & A
Basic: What synthetic strategies are commonly employed to synthesize 11-(hexadecylamino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile?
Methodological Answer:
The compound is typically synthesized via multicomponent reactions (MCRs) involving heterocyclic ketene aminals or active methylene precursors. For example:
- Key reagents : 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole derivatives, malononitrile, and aldehydes/ketones.
- Procedure : A one-pot reaction under reflux conditions, often in acetic anhydride/acetic acid mixtures, with sodium acetate as a catalyst. The product precipitates directly, simplifying purification .
- Critical parameters : Reaction time (2–12 hours), temperature (80–120°C), and stoichiometric ratios to minimize byproducts.
Basic: What spectroscopic and analytical methods validate the structure of this compound?
Methodological Answer:
Post-synthesis characterization involves:
- IR spectroscopy : Confirms nitrile (CN, ~2200 cm⁻¹) and amino (NH₂/NH, ~3200–3450 cm⁻¹) groups .
- NMR analysis :
- HRMS : Validates molecular weight (e.g., [M+H]+ or [M-H]-) with <2 ppm error .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid promotes cyclization .
- Catalyst screening : Sodium acetate or trifluoroacetic acid (TFA) improves reaction rates and selectivity .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and increases yield by 10–15% .
- In situ monitoring : Use TLC or HPLC to track intermediate formation and adjust reagent addition .
Advanced: How do computational methods like DFT aid in understanding electronic properties?
Methodological Answer:
Density Functional Theory (DFT) studies provide insights into:
- Electron distribution : Calculated HOMO-LUMO gaps reveal charge-transfer capabilities, critical for photophysical applications .
- Reaction mechanisms : Transition-state modeling identifies rate-limiting steps (e.g., cyclization vs. nitrile activation) .
- Non-covalent interactions : π-Stacking and hydrogen-bonding patterns predict crystal packing and solubility .
Advanced: How to resolve contradictions in spectroscopic data across synthesis batches?
Methodological Answer:
Contradictions (e.g., shifted NMR peaks or IR bands) arise from:
- Tautomerism : Use variable-temperature NMR to identify equilibrium between amino and imino forms .
- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding .
- Impurity profiling : HRMS and 2D NMR (COSY, HSQC) detect trace byproducts (e.g., unreacted aldehydes) .
Advanced: What strategies modify the core structure for structure-activity relationship (SAR) studies?
Methodological Answer:
Functionalization approaches include:
- Side-chain variation : Replace hexadecylamino with shorter alkyl chains or aryl groups to study hydrophobicity effects .
- Electron-withdrawing groups : Introduce nitro or cyano substituents to alter HOMO-LUMO gaps .
- Heteroatom substitution : Substitute carbon atoms in the benzimidazole ring with sulfur or oxygen to modulate aromaticity .
Advanced: How to design experiments for mechanistic elucidation of key reactions?
Methodological Answer:
Mechanistic studies involve:
- Isotopic labeling : Use ¹⁵N-labeled malononitrile to track nitrogen incorporation via HRMS .
- Kinetic profiling : Monitor intermediate concentrations via quenching experiments at timed intervals .
- Theoretical modeling : Compare DFT-calculated activation energies with experimental Arrhenius plots .
Basic: What are the stability considerations for this compound under storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
